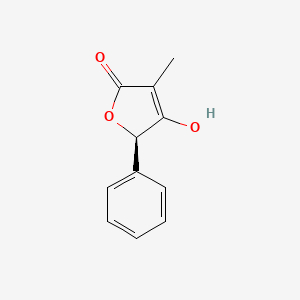
2-Fluoroaniline--d2,ND2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroaniline–d2,ND2 is an isotopically labeled compound, where the hydrogen atoms at the 4 and 6 positions of the aniline ring are replaced by deuterium (d2) and the amino group is replaced by an ND2 group. This compound is primarily used in research settings for studying reaction mechanisms and pathways due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroaniline–d2,ND2 typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2).
Isotopic Exchange: The hydrogen atoms at the 4 and 6 positions are exchanged with deuterium using a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2-Fluoroaniline–d2,ND2 is not common due to its specialized use in research. the general approach involves large-scale reduction and isotopic exchange processes similar to those used in laboratory synthesis, but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroaniline–d2,ND2 undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be further reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of different amine derivatives.
Applications De Recherche Scientifique
2-Fluoroaniline–d2,ND2 is used extensively in scientific research, particularly in:
Chemistry: Studying reaction mechanisms and pathways, especially those involving isotopic effects.
Biology: Investigating enzyme-catalyzed reactions and metabolic pathways.
Medicine: Developing and testing new pharmaceuticals, particularly those involving fluorinated compounds.
Industry: Used as a reference compound in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoroaniline–d2,ND2 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect. This makes it a valuable tool for studying detailed reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroaniline: The non-deuterated version of the compound.
2-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-Bromoaniline: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-Fluoroaniline–d2,ND2 is unique due to its isotopic labeling, which allows for detailed mechanistic studies that are not possible with non-labeled compounds. The presence of deuterium atoms provides insights into reaction kinetics and pathways, making it a valuable tool in both academic and industrial research.
Propriétés
Numéro CAS |
1219804-77-9 |
|---|---|
Formule moléculaire |
C6H6FN |
Poids moléculaire |
115.14 g/mol |
Nom IUPAC |
N,N,2,4-tetradeuterio-6-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,4D/hD2 |
Clé InChI |
FTZQXOJYPFINKJ-PRAYLXBLSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1)F)N([2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)N)F |
Synonymes |
2-Fluoroaniline--d2,ND2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



